

# 5-Carboxyphthalide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Carboxyphthalide

Cat. No.: B1580894

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CAS Number: 4792-29-4

Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid

This technical guide provides an in-depth overview of **5-Carboxyphthalide**, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals, dyes, and polymers.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

## Physicochemical Properties

**5-Carboxyphthalide** is a white to off-white solid organic compound.<sup>[3][4]</sup> Its properties are summarized in the table below.

Property	Value	Source
CAS Number	4792-29-4	
Molecular Formula	C <sub>9</sub> H <sub>6</sub> O <sub>4</sub>	[4]
Molecular Weight	178.14 g/mol	[4]
Appearance	White to off-white solid	[3][4]
Boiling Point	481.1 ± 45.0 °C (Predicted)	[3]
Density	1.502 g/cm <sup>3</sup>	[3]
pKa	3.73 ± 0.20 (Predicted)	
Solubility	Sparingly soluble in water. Soluble in some organic solvents like chloroform and ether.	[3][4]
InChI	InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)	
SMILES	OC(=O)c1ccc2C(=O)OCc2c1	

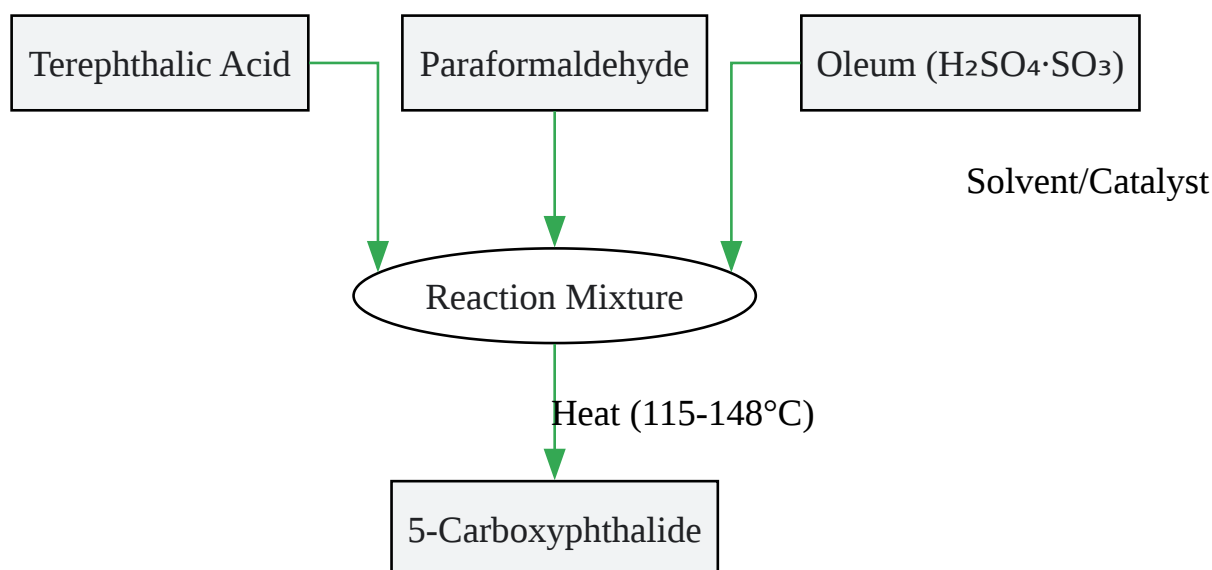
## Synthesis Protocols

Several methods for the synthesis of **5-Carboxyphthalide** have been reported, primarily involving the reaction of terephthalic acid with a formaldehyde source in the presence of a strong acid.

### Synthesis from Terephthalic Acid and Paraformaldehyde in Oleum

This method provides high yields and purity of **5-Carboxyphthalide**. [5][6]

Reaction:



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### Synthesis of **5-Carboxyphthalide** from Terephthalic Acid.

#### Experimental Protocol:

- Charging the Reactor: In a suitable glass-lined reactor, charge terephthalic acid.
- Addition of Oleum: Under constant stirring, add oleum (fuming sulfuric acid containing at least 20% SO<sub>3</sub>).<sup>[7]</sup>
- Addition of Paraformaldehyde: Add paraformaldehyde to the mixture. The molar ratio of terephthalic acid to formaldehyde is typically around 1:1.33.<sup>[5]</sup>
- Heating: Heat the reaction mixture to a temperature between 115°C and 148°C.<sup>[5]</sup> The reaction time can vary from 4.5 to 17 hours depending on the batch size and temperature.<sup>[5]</sup>
- Hydrolysis and Precipitation: After the reaction is complete, cool the mixture and hydrolyze it by adding water. This will precipitate the crude **5-Carboxyphthalide**.<sup>[5]</sup>
- Purification: The crude product is then purified as described in the purification protocol below. The yield is typically high, around 82-83%.<sup>[5]</sup>

## Synthesis from Terephthalic Acid and Chloromethyl Chlorosulfate

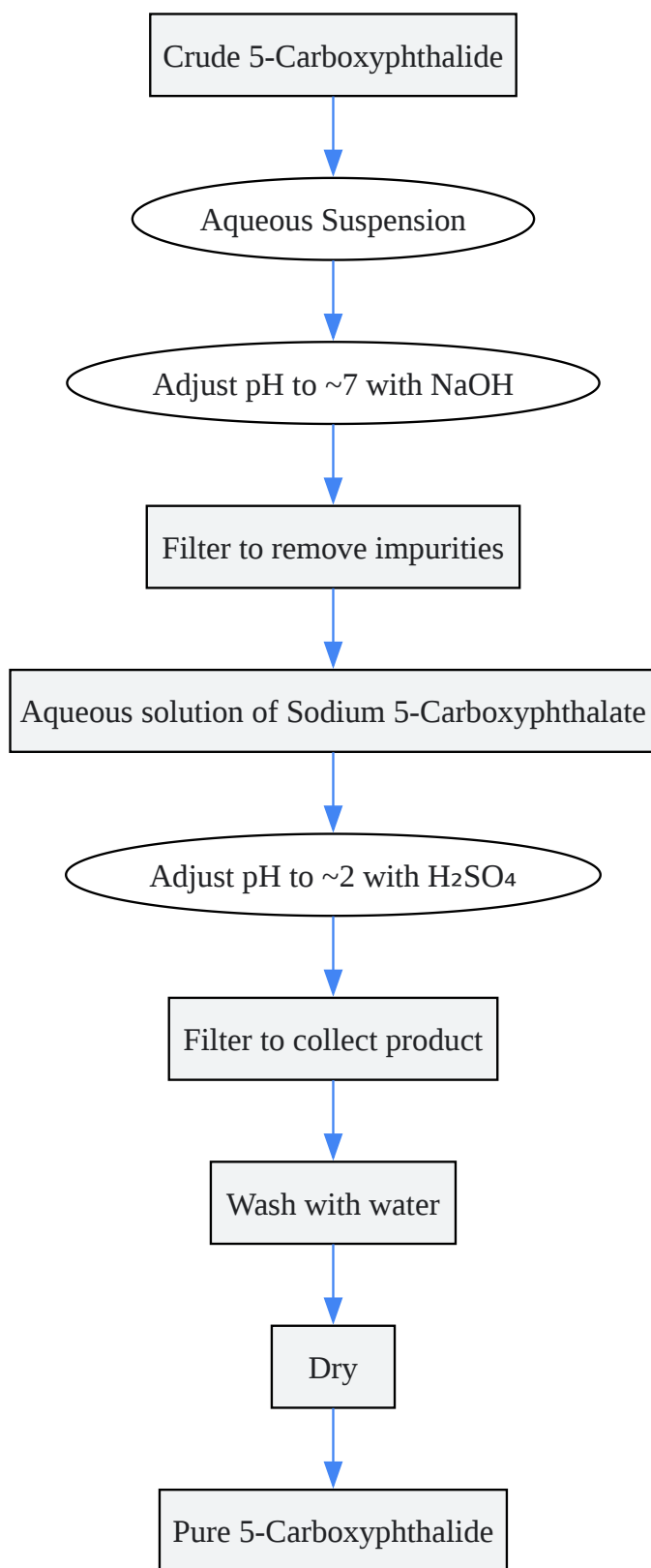
An alternative method utilizes chloromethyl chlorosulfate as the reactant with terephthalic acid.

### Experimental Protocol:

- **Reaction Setup:** In a glass-lined reactor under constant stirring, charge chloromethyl chlorosulfate.
- **Addition of Terephthalic Acid:** Add terephthalic acid to the reactor at approximately 27°C.[8]
- **Heating:** Heat the reactor to about 130°C for a period of 3 hours.[8]
- **Cooling and Hydrolysis:** Cool the mixture to around 35°C and then add water portion-wise while maintaining the temperature.[8]
- **Isolation:** The product precipitates and is isolated by centrifugation, washed with deionized water, and dried. This method reports a purity of >97% with a yield of around 67%.[8]

## Purification Protocol

The crude **5-Carboxyphthalide** obtained from the synthesis is purified by a pH-mediated dissolution and precipitation process.



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Purification workflow for **5-Carboxyphthalide**.

#### Experimental Protocol:

- **Suspension:** The crude, filtered product from the synthesis is suspended in water.<sup>[5]</sup>
- **Dissolution:** The pH of the suspension is adjusted to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH). This dissolves the **5-Carboxyphthalide** as its sodium salt.<sup>[5]</sup>
- **Decolorization and Filtration:** Activated carbon can be added to the solution to remove colored impurities. The solution is then filtered to remove the carbon and any insoluble byproducts.<sup>[5]</sup>
- **Precipitation:** The filtrate is heated (e.g., to 65-85°C), and the pH is adjusted to approximately 2 with a mineral acid such as sulfuric acid. This causes the purified **5-Carboxyphthalide** to precipitate out of the solution.<sup>[5]</sup>
- **Isolation and Drying:** The precipitated **5-Carboxyphthalide** is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the pure product.<sup>[7]</sup>

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for determining the purity of **5-Carboxyphthalide** and for monitoring the progress of its synthesis. While specific validated methods for this compound are not readily available in the public domain, a general reverse-phase HPLC method can be adapted from methods used for similar aromatic carboxylic acids.

#### Proposed HPLC Method:

- **Column:** A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.
- **Mobile Phase:** A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol.

- Detection: UV detection at a wavelength of approximately 200-220 nm would be suitable for the aromatic system.
- Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered through a 0.45  $\mu\text{m}$  filter before injection.

## Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of **5-Carboxyphthalide** is expected to show characteristic absorptions for its functional groups:

- A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300  $\text{cm}^{-1}$ .<sup>[9]</sup>
- A strong C=O stretch from the carboxylic acid carbonyl, expected around 1710  $\text{cm}^{-1}$  for the hydrogen-bonded dimer.<sup>[9]</sup>
- Another strong C=O stretch from the lactone carbonyl.
- C-O stretching vibrations.
- Aromatic C=C and C-H stretching and bending vibrations.

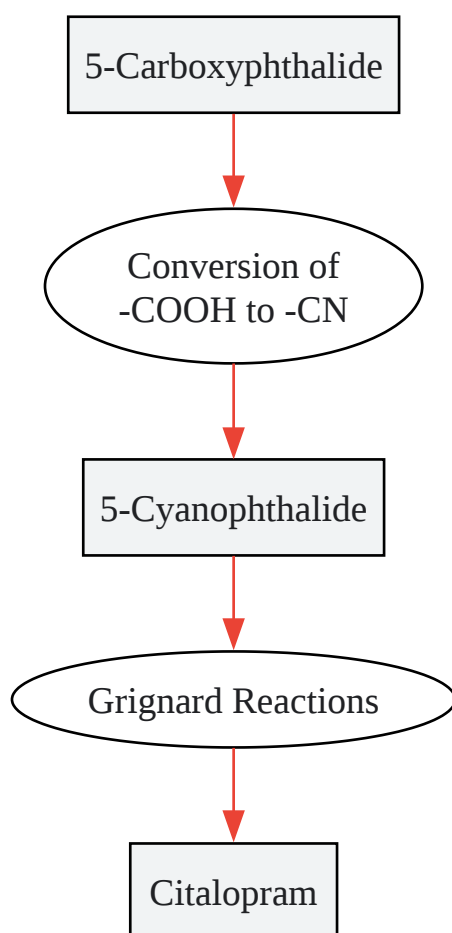
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The spectrum would show signals for the aromatic protons, the methylene protons of the lactone ring (typically a singlet), and a characteristic downfield singlet for the acidic proton of the carboxylic acid group (often broad and above 10 ppm).
- $^{13}\text{C}$  NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the lactone (in the range of 165-185 ppm), as well as signals for the aromatic carbons and the methylene carbon.<sup>[9]</sup>

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of **5-Carboxyphthalide**. The fragmentation pattern would likely involve the loss of water ( $\text{H}_2\text{O}$ ), carbon monoxide (CO), and the carboxyl group ( $\text{COOH}$ ).

## Role in Drug Development

**5-Carboxyphthalide** is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[1] The carboxylic acid group is converted to a nitrile group to form 5-cyanophthalide, which is a key precursor for citalopram.



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### Role of **5-Carboxyphthalide** in Citalopram Synthesis.

While **5-Carboxyphthalide** itself is not known to have significant direct biological activity, the broader class of phthalides, found in various plants and fungi, exhibit a range of biological effects including antifungal, antibacterial, and anti-inflammatory properties.[10] The carboxylic acid group is a common pharmacophore in many drugs, and its isosteres are frequently used in drug design to modulate physicochemical properties and biological activity.[11]

## Safety and Handling

**5-Carboxyphthalide** is classified as harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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